molecular formula C17H14N2O5S B2626553 ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate CAS No. 307544-41-8

ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate

Cat. No.: B2626553
CAS No.: 307544-41-8
M. Wt: 358.37
InChI Key: QBAGUAGQWQAHAS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea under reflux conditions.

    Amidation and Esterification: The final steps involve the amidation of the chromene derivative with the thiazole derivative, followed by esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chromene and thiazole rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-4-methyl-2-(4-oxo-4H-chromene-2-amido)thiophene-3-carboxylate
  • Methyl 4-methyl-2-(4-oxo-4H-chromene-2-amido)-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to the specific arrangement of its functional groups and the presence of both chromene and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-methyl-2-[(4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-3-23-16(22)14-9(2)18-17(25-14)19-15(21)13-8-11(20)10-6-4-5-7-12(10)24-13/h4-8H,3H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAGUAGQWQAHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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